molecular formula C9H4BrCl2N3O B12015255 2-(4-Bromophenoxy)-4,6-dichloro-1,3,5-triazine CAS No. 87650-13-3

2-(4-Bromophenoxy)-4,6-dichloro-1,3,5-triazine

Katalognummer: B12015255
CAS-Nummer: 87650-13-3
Molekulargewicht: 320.95 g/mol
InChI-Schlüssel: PBAPUAPJFVDUGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenoxy)-4,6-dichloro-1,3,5-triazine is an organic compound belonging to the triazine family This compound is characterized by the presence of a triazine ring substituted with bromophenoxy and dichloro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-bromophenol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

2,4,6-trichloro-1,3,5-triazine+4-bromophenolThis compound+HCl\text{2,4,6-trichloro-1,3,5-triazine} + \text{4-bromophenol} \rightarrow \text{this compound} + \text{HCl} 2,4,6-trichloro-1,3,5-triazine+4-bromophenol→this compound+HCl

The reaction is typically conducted in an organic solvent such as acetone or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenoxy)-4,6-dichloro-1,3,5-triazine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by various nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The bromophenoxy group can undergo oxidation to form corresponding quinones, while reduction can lead to the formation of bromophenol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

    Substitution Products: Depending on the nucleophile, products such as 2-(4-bromophenoxy)-4-amino-6-chloro-1,3,5-triazine can be formed.

    Oxidation Products: Quinone derivatives of the bromophenoxy group.

    Reduction Products: Bromophenol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(4-Bromophenoxy)-4,6-dichloro-1,3,5-triazine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various substitution reactions makes it valuable in the design of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an inhibitor of certain enzymes. Its structure allows it to interact with enzyme active sites, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their antimicrobial and anticancer properties. The compound’s ability to disrupt cellular processes makes it a potential therapeutic agent.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides and pigments.

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenoxy)-4,6-dichloro-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with active sites, while the triazine ring can participate in π-π stacking interactions. These interactions disrupt normal cellular functions, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Chlorophenoxy)-4,6-dichloro-1,3,5-triazine
  • 2-(4-Fluorophenoxy)-4,6-dichloro-1,3,5-triazine
  • 2-(4-Methylphenoxy)-4,6-dichloro-1,3,5-triazine

Uniqueness

Compared to similar compounds, 2-(4-Bromophenoxy)-4,6-dichloro-1,3,5-triazine exhibits unique reactivity due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity compared to chlorine or fluorine result in different steric and electronic effects, influencing the compound’s reactivity and interaction with biological targets.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its synthesis, reactions, and applications can lead to the development of new materials and therapeutic agents.

Eigenschaften

CAS-Nummer

87650-13-3

Molekularformel

C9H4BrCl2N3O

Molekulargewicht

320.95 g/mol

IUPAC-Name

2-(4-bromophenoxy)-4,6-dichloro-1,3,5-triazine

InChI

InChI=1S/C9H4BrCl2N3O/c10-5-1-3-6(4-2-5)16-9-14-7(11)13-8(12)15-9/h1-4H

InChI-Schlüssel

PBAPUAPJFVDUGU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OC2=NC(=NC(=N2)Cl)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.